molecular formula C30H37N5O5 B15037440 Di-tert-butyl [4-(diphenylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]propanedioate

Di-tert-butyl [4-(diphenylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]propanedioate

Cat. No.: B15037440
M. Wt: 547.6 g/mol
InChI Key: AMMWBZTVAROQLG-UHFFFAOYSA-N
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Description

1,3-DI-TERT-BUTYL 2-[4-(DIPHENYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]PROPANEDIOATE is a complex organic compound that features a triazine ring substituted with diphenylamino and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DI-TERT-BUTYL 2-[4-(DIPHENYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]PROPANEDIOATE typically involves multi-step organic reactions The triazine core can be constructed through a series of nucleophilic substitutions and cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, high-purity reagents, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-DI-TERT-BUTYL 2-[4-(DIPHENYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]PROPANEDIOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1,3-DI-TERT-BUTYL 2-[4-(DIPHENYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]PROPANEDIOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,3-DI-TERT-BUTYL 2-[4-(DIPHENYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]PROPANEDIOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Di-tert-butylbenzene: Shares the tert-butyl groups but lacks the triazine core and other substituents.

    4,4’-Di-tert-butyl-2,2’-dipyridyl: Contains tert-butyl groups and a bipyridyl structure, used as a ligand in coordination chemistry.

Uniqueness

1,3-DI-TERT-BUTYL 2-[4-(DIPHENYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]PROPANEDIOATE is unique due to its specific combination of functional groups and the triazine core, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C30H37N5O5

Molecular Weight

547.6 g/mol

IUPAC Name

ditert-butyl 2-[4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]propanedioate

InChI

InChI=1S/C30H37N5O5/c1-29(2,3)39-25(36)23(26(37)40-30(4,5)6)24-31-27(34-17-19-38-20-18-34)33-28(32-24)35(21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,23H,17-20H2,1-6H3

InChI Key

AMMWBZTVAROQLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)N4CCOCC4)C(=O)OC(C)(C)C

Origin of Product

United States

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